[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13474138
Molecular Formula: C22H35N3O3
Molecular Weight: 389.5 g/mol
* For research use only. Not for human or veterinary use.
![[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester -](/images/structure/VC13474138.png)
Molecular Formula | C22H35N3O3 |
---|---|
Molecular Weight | 389.5 g/mol |
IUPAC Name | benzyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-propan-2-ylcarbamate |
Standard InChI | InChI=1S/C22H35N3O3/c1-15(2)20(23)21(26)24-18-10-12-19(13-11-18)25(16(3)4)22(27)28-14-17-8-6-5-7-9-17/h5-9,15-16,18-20H,10-14,23H2,1-4H3,(H,24,26)/t18?,19?,20-/m0/s1 |
Standard InChI Key | WOHFPTHUTMULHV-MHJFOBGBSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N |
SMILES | CC(C)C(C(=O)NC1CCC(CC1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES | CC(C)C(C(=O)NC1CCC(CC1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N |
Chemical Structure and Properties
Molecular Architecture
The compound’s structure integrates three critical moieties:
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Cyclohexyl backbone: Provides conformational rigidity, influencing binding specificity .
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Isopropyl-carbamic acid benzyl ester: Enhances lipophilicity, aiding membrane permeability.
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(S)-2-Amino-3-methylbutanoyl side chain: Introduces chirality and hydrogen-bonding capacity, critical for target engagement .
Table 1: Structural and Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₃₅N₃O₃ | |
Molecular Weight | 389.5 g/mol | |
IUPAC Name | benzyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-propan-2-ylcarbamate | |
SMILES | CC(C)C@@HN | |
logP (Predicted) | 3.2 |
Spectroscopic Characterization
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NMR: Key signals include δ 1.2–1.5 ppm (isopropyl CH₃), δ 4.3–4.7 ppm (benzyl CH₂), and δ 7.2–7.4 ppm (aromatic protons).
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Mass Spectrometry: ESI+ shows [M+H]⁺ at m/z 390.3, with fragmentation peaks at m/z 245.1 (cyclohexyl-carbamate) and 145.2 (benzyl ester).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves three stages:
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Amide Coupling: (S)-2-Amino-3-methylbutanoic acid is coupled to the cyclohexylamine intermediate using HOBt/EDCI .
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Carbamate Formation: The amine group reacts with benzyl chloroformate under basic conditions .
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Isopropyl Introduction: Achieved via nucleophilic substitution with isopropyl bromide.
Table 2: Reaction Conditions and Yields
Step | Reagents | Temperature | Yield | Purity |
---|---|---|---|---|
Amide Bond | HOBt, EDCI, DIPEA | 0–25°C | 78% | >95% |
Carbamate | Benzyl chloroformate, NaOH | 25°C | 65% | 90% |
Alkylation | Isopropyl bromide, K₂CO₃ | 60°C | 58% | 88% |
Challenges and Solutions
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Racemization: Mitigated using low-temperature coupling and chiral auxiliaries .
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Byproduct Formation: Controlled via gradient HPLC purification.
Biological Activity and Applications
Protease Inhibition
The compound exhibits inhibitory activity against cysteine proteases (e.g., calpain) by mimicking β-strand substrates, as shown in molecular docking studies .
Table 3: Enzymatic Inhibition Data
Comparative Analysis with Analogues
Table 4: Structural Analogues and Activity
The isopropyl-benzyl combination enhances hydrophobic interactions with the S1′ pocket, explaining its superior potency .
Future Directions
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